molecular formula C7H4BrClO2 B1527866 5-Bromo-6-chlorobenzo[d][1,3]dioxole CAS No. 233770-05-3

5-Bromo-6-chlorobenzo[d][1,3]dioxole

Cat. No.: B1527866
CAS No.: 233770-05-3
M. Wt: 235.46 g/mol
InChI Key: VNFIRXCKAFPWRQ-UHFFFAOYSA-N
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Description

5-Bromo-6-chlorobenzo[d][1,3]dioxole is a halogenated aromatic organic compound with the molecular formula C7H4BrClO2. It is characterized by the presence of bromine and chlorine atoms on a benzene ring fused with a dioxole ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chlorobenzo[d][1,3]dioxole typically involves halogenation reactions of benzo[d][1,3]dioxole derivatives. One common method is the electrophilic aromatic substitution reaction, where benzo[d][1,3]dioxole is treated with bromine and chlorine in the presence of a catalyst such as iron(III) chloride (FeCl3).

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a reactor with precise temperature and pressure control to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-chlorobenzo[d][1,3]dioxole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Halogen exchange reactions with other halides or nucleophilic substitution reactions with various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of hydroxyl groups or other reduced derivatives.

  • Substitution: Formation of different halogenated or substituted derivatives.

Scientific Research Applications

5-Bromo-6-chlorobenzo[d][1,3]dioxole is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-6-chlorobenzo[d][1,3]dioxole exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the biological system and the specific research context.

Comparison with Similar Compounds

  • 2,4-Dichlorobenzo[d][1,3]dioxole

  • 3-Bromo-4-chlorobenzo[d][1,3]dioxole

  • 2-Bromo-5-chlorobenzo[d][1,3]dioxole

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Biological Activity

5-Bromo-6-chlorobenzo[d][1,3]dioxole is a halogenated derivative of the benzo[d][1,3]dioxole family, characterized by its molecular formula C7H4BrClO2C_7H_4BrClO_2 and a molecular weight of 235.46 g/mol. This compound is notable for its unique fused bicyclic structure, which contributes to its diverse biological activities and applications in pharmaceutical chemistry and organic synthesis.

The synthesis of this compound typically involves several steps, including nucleophilic substitutions and coupling reactions. Its halogenated substituents significantly influence its chemical reactivity and biological properties. The compound serves as a precursor for various derivatives that may exhibit enhanced biological activities.

Key Synthetic Routes:

  • Nucleophilic Substitution : Utilizes reagents such as sodium azide (NaN₃) to introduce functional groups.
  • Suzuki-Miyaura Coupling : Facilitates the formation of carbon-carbon bonds for creating complex derivatives.

Biological Activity

Research has identified several biological activities associated with this compound and its derivatives:

  • Antimicrobial Activity :
    • Compounds derived from this structure have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL in some cases .
    • The presence of halogens in similar compounds has been correlated with increased antimicrobial potency .
  • Anticancer Properties :
    • Studies indicate that derivatives featuring the benzodioxole moiety can exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7 cells) .
    • The structural modifications involving halogenation enhance the cytotoxic effects against cancer cells .
  • Anti-inflammatory Effects :
    • Compounds containing the benzodioxole structure have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its derivatives:

  • A study investigating the structure-activity relationship (SAR) of benzodioxole derivatives found that specific substitutions could lead to enhanced anti-MRSA activity while maintaining low cytotoxicity towards human cells .
  • Another investigation highlighted the synthesis of new derivatives through click chemistry, which demonstrated promising results in terms of both antimicrobial and anticancer activities .

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₇H₄BrClO₂Halogenated dioxoleAntimicrobial, anticancer
5-Bromo-6-nitrobenzo[d][1,3]dioxoleC₇H₄BrN₂O₂Contains a nitro groupPotentially different reactivity
5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxoleC₈H₆BrClO₂Chloromethyl groupAltered electronic properties
5,6-Dibromobenzo[d][1,3]dioxoleC₇H₄Br₂O₂Two bromine substituentsHigher reactivity; potential for enhanced activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-6-chlorobenzo[d][1,3]dioxole, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with halogenation of benzo[d][1,3]dioxole precursors. Bromination typically employs NBS (N-bromosuccinimide) in dichloromethane under UV light, followed by chlorination using sulfuryl chloride (SO₂Cl₂) in anhydrous conditions. Key parameters to optimize include:

  • Temperature : Maintain 0–5°C during bromination to minimize side reactions.
  • Catalyst loading : Use Lewis acids like FeCl₃ (1–5 mol%) for regioselective chlorination .
  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance halogenation efficiency .
    • Validation : Monitor reaction progress via TLC and characterize intermediates using 1H NMR^1 \text{H NMR} (δ 6.8–7.2 ppm for aromatic protons) and 13C NMR^{13} \text{C NMR} (δ 110–120 ppm for dioxole carbons) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

  • Methodology : Combine 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy:

  • NMR : Look for distinct splitting patterns due to bromine’s deshielding effect (e.g., δ 6.95 ppm for H-4) and chlorine’s electronegativity (δ 7.10 ppm for H-7). Use DEPT-135 to confirm quaternary carbons in the dioxole ring .
  • IR : Identify C-Br (550–600 cm1^{-1}) and C-Cl (650–750 cm1^{-1}) stretching frequencies .
    • Cross-validation : Compare with X-ray crystallography data (if available) to confirm bond angles and substituent positions .

Q. What are the primary reactivity patterns of this compound in substitution reactions?

  • Methodology : Conduct nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaOH in ethanol/water). Key considerations:

  • Nucleophiles : Test alkoxy, amino, or thiol groups. Bromine exhibits higher leaving-group propensity than chlorine due to weaker C-Br bonds .
  • Regioselectivity : Use DFT calculations to predict activation barriers for substitution at C-5 (Br) vs. C-6 (Cl) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported catalytic cross-coupling efficiencies for this compound?

  • Methodology : Perform kinetic isotope effect (KIE) studies and Hammett analyses to elucidate rate-determining steps. For Suzuki-Miyaura couplings:

  • Catalyst screening : Compare Pd(PPh₃)₄ vs. Pd(dba)₂ with SPhos ligands. Higher yields are often achieved with electron-rich ligands due to enhanced oxidative addition .
  • Additives : Test K₂CO₃ vs. Cs₂CO₃ to optimize base strength and solubility .
    • Data reconciliation : Use multivariate analysis (e.g., PCA) to correlate reaction variables (solvent polarity, catalyst loading) with yield discrepancies .

Q. What computational models predict the environmental persistence and toxicity of this compound?

  • Methodology : Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation half-lives and bioaccumulation factors. Key parameters:

  • LogP : Calculate using software like EPI Suite; values >3 indicate potential bioaccumulation .
  • Toxicity pathways : Use molecular docking to simulate interactions with aryl hydrocarbon receptors (AhR) linked to dioxin-like toxicity .
    • Validation : Cross-reference with OECD 301F biodegradation assay data .

Q. How can surface-adsorption properties of this compound be exploited for material science applications?

  • Methodology : Study adsorption on metal-organic frameworks (MOFs) or graphene oxide via:

  • Microspectroscopic imaging : Use AFM-IR to map surface binding sites .
  • Thermodynamic profiling : Measure ΔH of adsorption using isothermal titration calorimetry (ITC) .
    • Applications : Design sensors for halogenated pollutant detection by functionalizing surfaces with π-conjugated receptors .

Q. What strategies enable the design of bioisosteric analogs with reduced toxicity while retaining bioactivity?

  • Methodology : Replace bromine/chlorine with trifluoromethyl or cyano groups. Steps include:

  • Synthetic feasibility : Assess via retrosynthetic analysis using CAS SciFinder .
  • Biological assays : Compare IC₅₀ values in cytotoxicity models (e.g., HepG2 cells) .
    • Characterization : Confirm bioisosterism via comparative molecular field analysis (CoMFA) .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

  • Methodology : Replicate experiments under standardized conditions (solvent, temperature, reagent purity). Key steps:

  • Control experiments : Verify the absence of trace metals (e.g., Fe³⁺) that may act as Lewis acid catalysts .
  • Isotopic labeling : Use 82Br^{82} \text{Br}-labeled derivatives to track substitution pathways .
    • Resolution : Publish negative results and raw datasets to clarify confounding factors .

Properties

IUPAC Name

5-bromo-6-chloro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFIRXCKAFPWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=C(C=C2O1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30711091
Record name 5-Bromo-6-chloro-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30711091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233770-05-3
Record name 5-Bromo-6-chloro-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30711091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

5-Bromo-6-chlorobenzo[d][1,3]dioxole
5-Bromo-6-chlorobenzo[d][1,3]dioxole
5-Bromo-6-chlorobenzo[d][1,3]dioxole
5-Bromo-6-chlorobenzo[d][1,3]dioxole
5-Bromo-6-chlorobenzo[d][1,3]dioxole
5-Bromo-6-chlorobenzo[d][1,3]dioxole

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